3-(4-Bromophenyl)-1-methylpyrrolidin-3-aminedihydrochloride
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Overview
Description
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound that features a bromophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Methylation: The methyl group is introduced to the nitrogen atom of the pyrrolidine ring through a methylation reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups depending on the reagent.
Scientific Research Applications
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-fluorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-methylphenyl)-1-methylpyrrolidin-3-amine dihydrochloride
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
Molecular Formula |
C11H17BrCl2N2 |
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Molecular Weight |
328.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c1-14-7-6-11(13,8-14)9-2-4-10(12)5-3-9;;/h2-5H,6-8,13H2,1H3;2*1H |
InChI Key |
DGHZZQHDMVLJJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl.Cl |
Origin of Product |
United States |
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